5-Bromo-2-(4-bromophenyl)-1H-indole
Overview
Description
“5-Bromo-2-(4-bromophenyl)-1H-indole” is a chemical compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyrrole ring . The presence of bromine atoms on the benzene ring suggests that this compound may have unique reactivity compared to other indoles.
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-(4-bromophenyl)-1H-indole” would consist of a benzene ring fused to a pyrrole ring, with bromine atoms attached at the 5th position of the indole ring and the 4th position of the phenyl ring .Chemical Reactions Analysis
Indoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-2-(4-bromophenyl)-1H-indole” would depend on its structure. For instance, the presence of bromine atoms could increase the compound’s reactivity and polarity .Scientific Research Applications
Crystallographic Analysis
5-Bromo-2-(4-bromophenyl)-1H-indole has been studied for its crystallographic properties. In one study, it was found that all atoms except the C—H groups in the bromobenzene ring lie on a crystallographic mirror plane, with the benzene ring completed by reflection. This compound demonstrates weak C—H⋯Br interactions and very weak C—H⋯O interactions, generating sheets in the crystal. This structural analysis is crucial for understanding its potential applications in materials science and chemistry (El-Hiti et al., 2018).
Synthesis and Characterization
The compound has been involved in the synthesis of various other complex molecules. For instance, it played a role in the regioselective synthesis of 1'-(4-bromophenyl)-2'-[(4-fluorophenyl) carbonyl] - 1',2',5',6',7',7a'-hexahydrospiro[indole-3,3'-pyrrolizin]-2(1H)-one, characterized by IR (Sapnakumari et al., 2014). Another study demonstrated its use in the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, showcasing its versatility in creating diverse chemical structures (Kobayashi et al., 2015).
Pharmaceutical Research
In pharmaceutical research, derivatives of 5-Bromo-2-(4-bromophenyl)-1H-indole have been studied for their potential therapeutic applications. One such derivative, 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole, showed promise as a potential treatment for cognitive disorders, with high affinity for human 5-HT6R receptors (Nirogi et al., 2017). Another study synthesized a novel bromophenol derivative containing an indolin-2-one moiety, showing potential anticancer activities on human lung cancer cells (Guo et al., 2018).
Chemical Synthesis and Applications
Its role in chemical synthesis extends to facilitating the creation of various heterocyclic compounds. For instance, it has been used in the facile synthesis of 2-(4-hydroxybiphenyl-3-yl)-1H-indoles, an important scaffold in pharmacologically active molecules (Subedi et al., 2015). Additionally, it contributed to the synthesis of complex heterocycles such as 5-bromo-1H-pyrrolo[2,3-b]pyridine (Alekseyev et al., 2015).
Antimicrobial Activity
New heterocyclic compounds derived from 5-Bromo-2-(4-bromophenyl)-1H-indole have been evaluated for their antimicrobial activity. These compounds showed high antibacterial activity, suggesting their potential in developing new pharmaceuticals (Mageed et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-2-(4-bromophenyl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2N/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJIOTIVIOUCNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743890 | |
Record name | 5-Bromo-2-(4-bromophenyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4-bromophenyl)-1H-indole | |
CAS RN |
28718-97-0 | |
Record name | 5-Bromo-2-(4-bromophenyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.